Cas no 80379-10-8 ((1S)-1-(2-nitrophenyl)ethan-1-ol)
(1S)-1-(2-nitrophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-methyl-2-nitro-, (S)-
- (S)-alpha-Methyl-2-nitrobenzenemethanol
- (S)-1-(o-Nitrophenyl)ethanol
- (S)-1-(2-Nitrophenyl)ethanol
- (1S)-1-(2-nitrophenyl)ethanol
- (1S)-1-(2-nitrophenyl)ethan-1-ol
- EN300-85778
- 80379-10-8
- AKOS012670012
- G85903
- SCHEMBL2065608
-
- MDL: MFCD18339563
- Inchi: 1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1
- InChI Key: DSDBYQDNNWCLHL-LURJTMIESA-N
- SMILES: O[C@@H](C)C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.058243149g/mol
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.263
(1S)-1-(2-nitrophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T444120-10mg |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T444120-50mg |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T444120-100mg |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 100mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-85778-0.05g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 0.05g |
$212.0 | 2024-05-21 | |
| Enamine | EN300-85778-0.1g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 0.1g |
$317.0 | 2024-05-21 | |
| Enamine | EN300-85778-0.25g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 0.25g |
$452.0 | 2024-05-21 | |
| Enamine | EN300-85778-0.5g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 0.5g |
$713.0 | 2024-05-21 | |
| Enamine | EN300-85778-1.0g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-85778-2.5g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-85778-5.0g |
(1S)-1-(2-nitrophenyl)ethan-1-ol |
80379-10-8 | 95% | 5.0g |
$2650.0 | 2024-05-21 |
(1S)-1-(2-nitrophenyl)ethan-1-ol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on (1S)-1-(2-nitrophenyl)ethan-1-ol
Recent Advances in the Synthesis and Applications of (1S)-1-(2-Nitrophenyl)ethan-1-ol (CAS: 80379-10-8)
The compound (1S)-1-(2-nitrophenyl)ethan-1-ol (CAS: 80379-10-8) has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis and asymmetric catalysis. This research brief aims to summarize the latest advancements in the synthesis, characterization, and biological applications of this chiral alcohol, with a focus on its role as a key intermediate in drug development.
Recent studies have highlighted the importance of (1S)-1-(2-nitrophenyl)ethan-1-ol as a building block for the synthesis of various bioactive molecules. A 2023 publication in the Journal of Organic Chemistry demonstrated its utility in the asymmetric synthesis of β-blockers, where the chiral center of the compound was leveraged to achieve high enantioselectivity in the final products. The study reported a novel enzymatic resolution method using lipase B from Candida antarctica, achieving an enantiomeric excess (ee) of >99% under optimized conditions.
In the field of antimicrobial research, (1S)-1-(2-nitrophenyl)ethan-1-ol has shown promise as a precursor for novel quinolone derivatives. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of a series of fluoroquinolone analogs using this compound, with several derivatives exhibiting potent activity against multidrug-resistant Staphylococcus aureus strains (MIC values ranging from 0.5-2 μg/mL). The researchers attributed this activity to the enhanced membrane permeability conferred by the nitrophenyl moiety.
The compound's potential in neurological drug development was explored in a 2023 Nature Communications paper, where it served as a key intermediate in the synthesis of novel dopamine D3 receptor modulators. The study reported that derivatives containing the (1S)-1-(2-nitrophenyl)ethan-1-ol scaffold demonstrated improved blood-brain barrier penetration compared to previous generations of compounds, with one candidate showing 85% oral bioavailability in preclinical models.
From a synthetic chemistry perspective, significant progress has been made in developing more efficient routes to (1S)-1-(2-nitrophenyl)ethan-1-ol. A 2024 ACS Catalysis publication described a continuous-flow hydrogenation process that reduced the typical reaction time from 12 hours to under 30 minutes while maintaining excellent yield (92%) and enantioselectivity (98% ee). This advancement addresses previous challenges in scaling up production while maintaining optical purity.
Recent analytical developments have also improved the characterization of this compound. A 2023 study in Analytical Chemistry introduced a novel chiral HPLC method using a cellulose-based stationary phase that achieved baseline separation of both enantiomers in under 5 minutes, representing a significant improvement over previous methods that required 15-20 minutes for complete resolution.
Looking forward, researchers are exploring the potential of (1S)-1-(2-nitrophenyl)ethan-1-ol in emerging areas such as PROTAC (proteolysis targeting chimera) development and antibody-drug conjugates. Preliminary results from ongoing studies suggest that the compound's stability and functional group compatibility make it an attractive linker component in these advanced therapeutic modalities.
In conclusion, (1S)-1-(2-nitrophenyl)ethan-1-ol (CAS: 80379-10-8) continues to demonstrate its value across multiple facets of chemical and pharmaceutical research. The recent advancements in its synthesis, characterization, and application highlight its growing importance as a versatile chiral building block in drug discovery and development.
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